An In-depth Technical Guide to (5-Formyl-3-methylthiophen-2-yl)boronic acid (CAS 1072952-28-3)
An In-depth Technical Guide to (5-Formyl-3-methylthiophen-2-yl)boronic acid (CAS 1072952-28-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
(5-Formyl-3-methylthiophen-2-yl)boronic acid is a specialized heterocyclic organic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a thiophene ring functionalized with a boronic acid, a methyl group, and a reactive formyl (aldehyde) group, offers a unique combination of chemical handles for complex molecule synthesis. The boronic acid moiety makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds in modern organic synthesis.[3][4][5] The aldehyde group provides a site for a wide range of subsequent chemical transformations, including reductive amination, oxidation, and condensation reactions, further enhancing its synthetic utility. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis pathway, key reaction considerations, and its potential applications in the development of novel therapeutics and functional materials.
Physicochemical and Safety Profile
While extensive experimental data for this specific compound is not widely published, its key properties can be summarized from supplier data and predictive models.
Table 1: Physicochemical Properties of (5-Formyl-3-methylthiophen-2-yl)boronic acid
| Property | Value | Source |
| CAS Number | 1072952-28-3 | [6][7] |
| Molecular Formula | C₆H₇BO₃S | [7] |
| Molecular Weight | 169.99 g/mol | [7][8] |
| Appearance | White to off-white powder/crystal (typical for similar compounds) | Inferred |
| Boiling Point | 394.7 ± 52.0 °C (Predicted) | [7] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [7] |
| pKa | 7.31 ± 0.58 (Predicted) | ChemicalBook |
| Storage | 2-8°C, under inert atmosphere | [7] |
Safety and Handling:
Synthesis Pathway: A Theoretical Approach
A specific, peer-reviewed synthesis protocol for (5-Formyl-3-methylthiophen-2-yl)boronic acid is not prominently available in the literature, suggesting it may be part of proprietary commercial production. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of functionalized thiophene boronic acids. A common strategy involves the initial synthesis of a halogenated thiophene precursor, followed by a lithium-halogen exchange and subsequent borylation.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of (5-Formyl-3-methylthiophen-2-yl)boronic acid.
Step-by-Step Methodology (Theoretical):
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Bromination of 3-Methylthiophene: 3-Methylthiophene is selectively brominated at the 2-position using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF) to yield 2-bromo-3-methylthiophene.
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Formylation: The resulting 2-bromo-3-methylthiophene is then formylated at the 5-position. This can be achieved via a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), or through a directed ortho-metalation approach. The latter would involve a lithium-halogen exchange at the 2-position, followed by quenching with DMF to introduce the formyl group at the 5-position, yielding 5-bromo-3-methylthiophene-2-carbaldehyde.
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Lithium-Halogen Exchange: The crucial step for introducing the boron moiety involves a second lithium-halogen exchange. 5-Bromo-3-methylthiophene-2-carbaldehyde is dissolved in an anhydrous ethereal solvent like THF or diethyl ether and cooled to -78°C under an inert atmosphere (e.g., Argon or Nitrogen). A solution of n-butyllithium (n-BuLi) is then added dropwise to perform the exchange, generating a highly reactive lithiated thiophene intermediate.
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Borylation: The organolithium species is then quenched by the addition of a trialkyl borate, typically trimethyl borate (B(OMe)₃), at low temperature. This forms a boronate ester intermediate.
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Hydrolysis: The reaction mixture is allowed to warm to room temperature and then subjected to an aqueous acidic workup (e.g., with dilute HCl). This hydrolyzes the boronate ester to afford the final product, (5-Formyl-3-methylthiophen-2-yl)boronic acid, which can then be purified by recrystallization or column chromatography.
Key Reactions and Mechanistic Considerations: The Suzuki-Miyaura Coupling
The primary application of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl-aryl structures.[4] This palladium-catalyzed reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, including the aldehyde present in the title compound.
Generalized Suzuki-Miyaura Protocol:
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Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv.), (5-Formyl-3-methylthiophen-2-yl)boronic acid (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
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Solvent Addition: The vessel is sealed and purged with an inert gas. A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is then added.
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Reaction Execution: The reaction mixture is heated (typically between 80-110°C) and stirred for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Mechanistic Workflow and Key Considerations:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A critical consideration when using heteroaryl boronic acids, particularly those with electron-withdrawing groups like the formyl group, is the potential for competitive protodeboronation.[10] This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be promoted by aqueous basic conditions and elevated temperatures.
Strategies to Mitigate Protodeboronation:
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Choice of Base: Using milder bases (e.g., K₃PO₄ or K₂CO₃) over stronger ones (e.g., NaOH) can be beneficial.
-
Anhydrous Conditions: In some cases, anhydrous conditions with a non-aqueous base (e.g., KF) can suppress this side reaction.
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Highly Active Catalysts: Employing modern, highly active palladium catalysts and ligands can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[10]
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Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.5 equivalents) can help compensate for any loss due to this side reaction.
Applications in Drug Discovery and Materials Science
The true value of (5-Formyl-3-methylthiophen-2-yl)boronic acid lies in its role as a versatile scaffold for building more complex molecules with potential biological activity or unique material properties.
1. Medicinal Chemistry and Drug Development:
Substituted thiophene rings are prevalent motifs in a wide range of pharmacologically active compounds. The ability to couple this specific thiophene core to other aromatic or heteroaromatic systems via Suzuki coupling opens avenues for the synthesis of novel drug candidates.[1][2][11]
-
Kinase Inhibitors: Many kinase inhibitors feature a bi-heteroaryl core. This boronic acid could be used to synthesize analogues of existing drugs or novel chemical entities targeting various protein kinases implicated in cancer and inflammatory diseases. For example, the related (5-formylfuran-2-yl)boronic acid is a key intermediate in the synthesis of the breast cancer drug Lapatinib.[12]
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Antimicrobial Agents: The thiophene nucleus is a component of various antibacterial and antifungal agents. The formyl group on this building block can be further elaborated, for instance, through condensation with hydrazines or amines to generate hydrazones or Schiff bases, which are known pharmacophores in antimicrobial drug design.
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CNS-Active Agents: Thiophene derivatives have been explored for their activity on central nervous system targets. This building block could be incorporated into scaffolds designed as receptor antagonists or enzyme inhibitors for neurological disorders.
2. Organic Materials Science:
Thiophene-based polymers and small molecules are at the forefront of organic electronics research due to their excellent charge-transport properties.[13][14][15]
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Organic Semiconductors: The thiophene ring is electron-rich and can be a key component in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Suzuki coupling reactions using this boronic acid can be employed to create conjugated polymers or small molecules with tailored electronic properties.
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Fluorescent Sensors: The aldehyde group can be used to anchor the thiophene unit to other systems to create fluorescent probes. For instance, condensation with an aniline derivative could yield a Schiff base whose fluorescence might be sensitive to specific analytes or environmental conditions like pH.
Conclusion
(5-Formyl-3-methylthiophen-2-yl)boronic acid is a high-potential synthetic intermediate characterized by its dual functionality. The boronic acid group provides a reliable handle for Suzuki-Miyaura cross-coupling, enabling the construction of complex bi-heteroaryl systems. Simultaneously, the strategically placed formyl group offers a versatile point for further chemical modification. While detailed experimental data for this specific molecule remains somewhat sparse in public literature, its utility can be confidently inferred from the well-established chemistry of analogous thiophene boronic acids. For researchers in drug discovery and materials science, this compound represents a valuable tool for accessing novel chemical space and developing next-generation therapeutics and functional organic materials. Careful consideration of reaction conditions, particularly to mitigate potential side reactions like protodeboronation, will be key to unlocking its full synthetic potential.
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